
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane is a chiral epoxide compound with a unique structure that includes a heptyl chain and a prop-2-ynyloxirane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-heptyl-3-prop-2-ynyloxirane typically involves the enantioselective epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, typically at room temperature, to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as chromatography and crystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols, amines, and thiols
Applications De Recherche Scientifique
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-heptyl-3-prop-2-ynyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can occur under both acidic and basic conditions, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. The resulting product depends on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with applications in organic synthesis and medicinal chemistry.
(2S,3R)-3-amino-2-hydroxybutanoic acid: Used in the synthesis of antibiotics and other biologically active molecules.
Uniqueness
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane is unique due to its specific structure, which includes both a heptyl chain and a prop-2-ynyloxirane moiety
Propriétés
Numéro CAS |
220125-74-6 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane |
InChI |
InChI=1S/C12H20O/c1-3-5-6-7-8-10-12-11(13-12)9-4-2/h2,11-12H,3,5-10H2,1H3/t11-,12+/m1/s1 |
Clé InChI |
JYHWPTVMFHSBEW-NEPJUHHUSA-N |
SMILES isomérique |
CCCCCCC[C@H]1[C@H](O1)CC#C |
SMILES canonique |
CCCCCCCC1C(O1)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



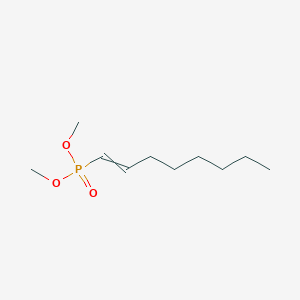
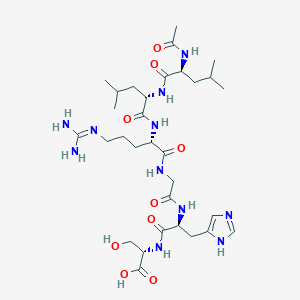
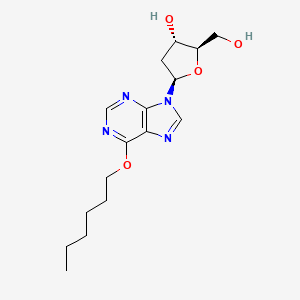
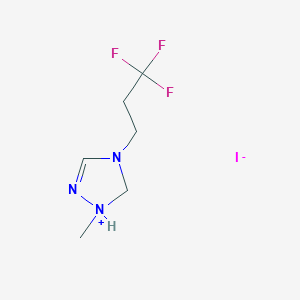
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
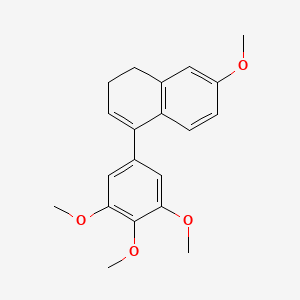
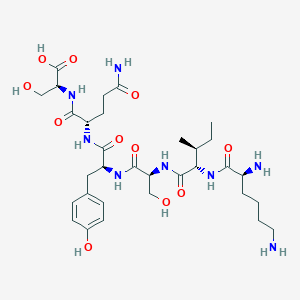
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
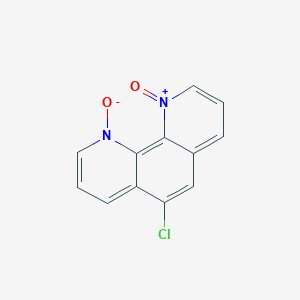
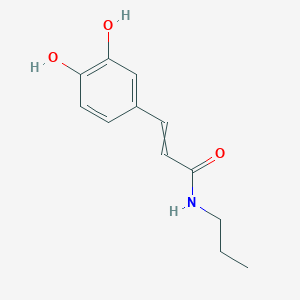
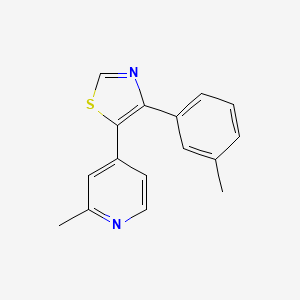
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)

